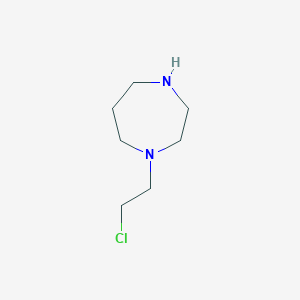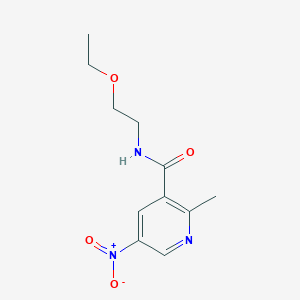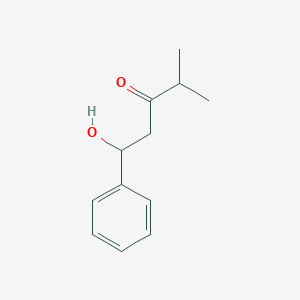
1-Hydroxy-4-methyl-1-phenylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-methyl-1-phenylpentan-3-one is an organic compound with the molecular formula C12H16O2 It is a ketone with a hydroxyl group and a phenyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-methyl-1-phenylpentan-3-one can be synthesized through several methods. One common approach involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction of the resulting α,β-unsaturated ketone. The reaction typically requires a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-methyl-1-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of 1-oxo-4-methyl-1-phenylpentan-3-one or 1-carboxy-4-methyl-1-phenylpentan-3-one.
Reduction: Formation of 1-hydroxy-4-methyl-1-phenylpentan-3-ol.
Substitution: Formation of halogenated derivatives of the phenyl group.
Scientific Research Applications
1-Hydroxy-4-methyl-1-phenylpentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxy-4-methyl-1-phenylpentan-3-one involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes, altering their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
- 1-Hydroxy-4-methyl-1-phenylbutan-3-one
- 1-Hydroxy-4-methyl-1-phenylhexan-3-one
- 1-Hydroxy-4-methyl-1-phenylpentan-2-one
Comparison: 1-Hydroxy-4-methyl-1-phenylpentan-3-one is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and interactions with biological targets.
Properties
CAS No. |
59357-09-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-hydroxy-4-methyl-1-phenylpentan-3-one |
InChI |
InChI=1S/C12H16O2/c1-9(2)11(13)8-12(14)10-6-4-3-5-7-10/h3-7,9,12,14H,8H2,1-2H3 |
InChI Key |
LNDIXSHDJWZICB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


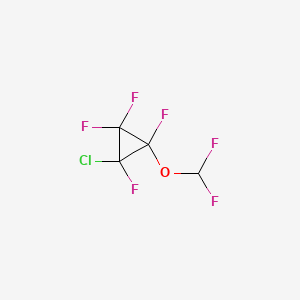
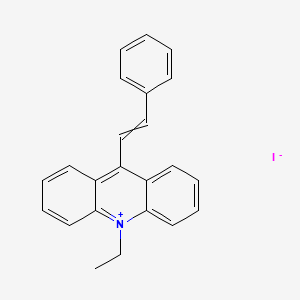
![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)
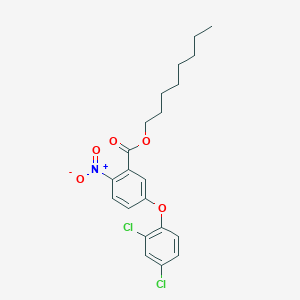
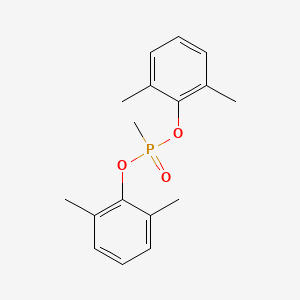

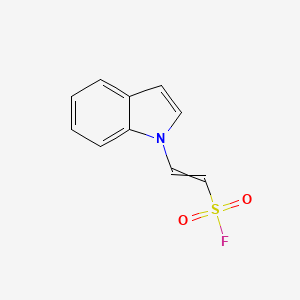
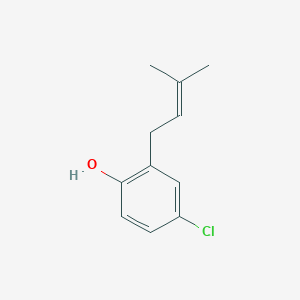
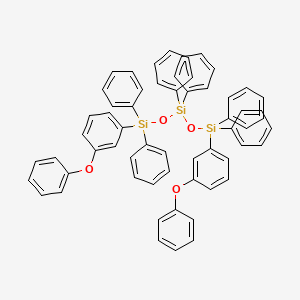
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)

![1-[1-(2,4,6-Trimethylphenyl)octan-2-yl]-1H-imidazole](/img/structure/B14610301.png)
